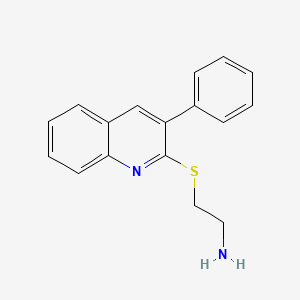
2-((3-Phenylquinolin-2-yl)thio)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-Phenylquinolin-2-yl)thio)ethanamine is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring system substituted with a phenyl group and a thioether-linked ethanamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the oxidative coupling of 1-(2-methyl-4-phenylquinolin-3-yl)ethanone with ethanol under oxidative conditions . This reaction involves a cascade sequence of bromination, aldol condensation, and substitution.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((3-Phenylquinolin-2-yl)thio)ethanamine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
2-((3-Phenylquinolin-2-yl)thio)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Used in the development of materials with specific properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 2-((3-Phenylquinolin-2-yl)thio)ethanamine involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, disrupting its function. The thioether group can interact with proteins, affecting their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler compound with a similar ring system.
Phenylquinoline: Lacks the thioether and ethanamine moieties.
Thioether-linked quinolines: Compounds with similar thioether linkages but different substituents.
Uniqueness
2-((3-Phenylquinolin-2-yl)thio)ethanamine is unique due to its specific combination of a quinoline ring, phenyl group, and thioether-linked ethanamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
110487-07-5 |
|---|---|
Molecular Formula |
C17H16N2S |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
2-(3-phenylquinolin-2-yl)sulfanylethanamine |
InChI |
InChI=1S/C17H16N2S/c18-10-11-20-17-15(13-6-2-1-3-7-13)12-14-8-4-5-9-16(14)19-17/h1-9,12H,10-11,18H2 |
InChI Key |
SNXVNYPGTWYYJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2SCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




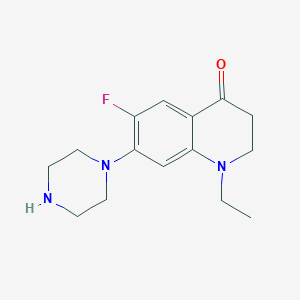
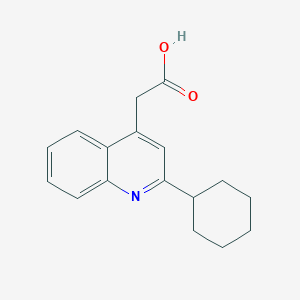
![2-Chloro-6-iodo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11848292.png)


![5a-Methyl-2-phenyl-5,5a,7,8-tetrahydronaphtho[2,1-b]furan-6(4h)-one](/img/structure/B11848301.png)

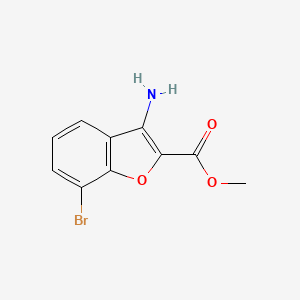
![2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11848323.png)
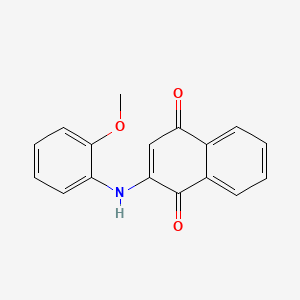
![1-[(3S)-1-(Trimethylsilyl)oct-1-YN-3-YL]piperidin-4-one](/img/structure/B11848343.png)

